molecular formula C20H21NO B1606960 2-Benzhydrylquinuclidin-3-one CAS No. 32531-66-1

2-Benzhydrylquinuclidin-3-one

Cat. No.: B1606960
CAS No.: 32531-66-1
M. Wt: 291.4 g/mol
InChI Key: PQSXXBSNZJLXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Benzhydrylquinuclidin-3-one” is a chemical compound with the linear formula C20H21NO . It is also known as diphenylmethylpiperidinol. This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C20H21NO . Its molecular weight is 291.4 .


Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C20H21NO, and its molecular weight is 291.4 . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or contact the supplier directly .

Scientific Research Applications

Diuretic Properties

  • A study by Warawa and Mueller (1975) examined the diuretic properties of 3-amino-2-benzhydrylquinuclidines, including 2-benzhydrylquinuclidin-3-one. They discovered that the cis isomer of 2-benzhydryl-3-benzylaminoquinuclidine, which is a derivative of this compound, showed significant diuretic activity in rats and dogs. This compound was particularly notable for its potent sodium excretion effects, surpassing other diuretics like hydroflumethiazide in certain aspects (Warawa & Mueller, 1975).

Antagonistic Properties Against Substance P

  • Rouissi et al. (1991) reported on two non-peptide antagonists of substance P, including (+-)-cis-3-(2-methoxybenzylamino)-2-benzhydrylquinuclidine, derived from this compound. These compounds were potent NK-1 receptor antagonists, significantly inhibiting neurokinin-induced contractions in various rabbit and rat veins. The study highlighted their selectivity for the NK-1 receptor, marking them as potential therapeutic agents in contexts where substance P is implicated (Rouissi et al., 1991).

Antidiabetic Activity

  • Jangam and Wankhede (2019) investigated the antidiabetic properties of new hybrid compounds combining 4-thiazolidinone and 4(3H)-quinazolinone, utilizing 3-amino-2-methylquinazolin-4(3H)-one, which is structurally related to this compound. Their findings indicated significant antidiabetic activity in some of these compounds, offering insights into the potential development of new antidiabetic drugs (Jangam & Wankhede, 2019).

Anti-proliferative Properties

  • Soni, Sanghvi, Devkar, and Thakore (2015) synthesized new derivatives of 3-oxoquinuclidin-2-ylidene with potential anti-cancer properties. These compounds, related to this compound, demonstrated potent anti-proliferative effects on various cancer cell lines, indicating their potential as novel anticancer agents (Soni et al., 2015).

Safety and Hazards

Sigma-Aldrich provides “2-Benzhydrylquinuclidin-3-one” as-is and makes no representation or warranty whatsoever with respect to this product . For safety and hazard information, it’s recommended to refer to its MSDS or contact the supplier directly .

Biochemical Analysis

Biochemical Properties

2-Benzhydrylquinuclidin-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to bind to specific active sites on enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in neurotransmitter synthesis or degradation, affecting their activity and, consequently, the levels of neurotransmitters in the brain .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling pathways such as the cAMP pathway, leading to changes in gene expression and metabolic activity. These effects can result in altered cell function, including changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and cellular responses. For instance, this compound may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of this compound may result in toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. For instance, this compound may be metabolized by cytochrome P450 enzymes, resulting in the formation of metabolites that can be further processed or excreted .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function. For example, this compound may be transported into the brain, where it can interact with neuronal receptors and enzymes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall efficacy .

Properties

IUPAC Name

2-benzhydryl-1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c22-20-17-11-13-21(14-12-17)19(20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSXXBSNZJLXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329912
Record name 2-benzhydrylquinuclidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32531-66-1
Record name 2-Benzhydryl-3-quinuclidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32531-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-benzhydrylquinuclidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Diphenylmethyl)-1-azabicyclo[2,2,2]octan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzhydrylquinuclidin-3-one
Reactant of Route 2
Reactant of Route 2
2-Benzhydrylquinuclidin-3-one
Reactant of Route 3
2-Benzhydrylquinuclidin-3-one
Reactant of Route 4
2-Benzhydrylquinuclidin-3-one
Reactant of Route 5
2-Benzhydrylquinuclidin-3-one
Reactant of Route 6
2-Benzhydrylquinuclidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.